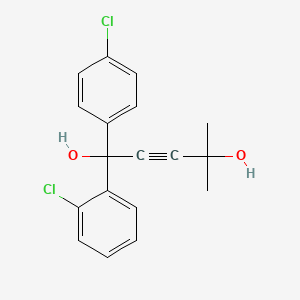
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methyl-2-pentyne-1,4-diol
Vue d'ensemble
Description
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methyl-2-pentyne-1,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as CCPD and is a derivative of resveratrol, which is a natural polyphenol found in grapes and red wine. CCPD has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Applications De Recherche Scientifique
Intramolecular Hydroalkoxylation and Hydroamination Catalysis
Copper(I) complexes supported by N-heterocyclic carbene ligands catalyze intramolecular hydroalkoxylation and hydroamination of alkynes to form ether and imine products. This process demonstrates the utility of copper catalysis in the efficient synthesis of cyclic compounds from linear substrates, highlighting the relevance of such chemical transformations in the development of new materials and pharmaceuticals Pouy et al., 2012.
Gas Separation Membrane Technology
Crosslinkable poly(4-methyl-2-pentyne) (PMP) membranes, when crosslinked with bis(aryl azide), show enhanced mechanical stability and selectivity for gas separation. This research illustrates how chemical modification can improve the performance of polymeric materials for environmental and industrial applications, such as the purification of natural gas and the capture of carbon dioxide Shao et al., 2008.
Environmental Chemistry and Pollution Analysis
Studies on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations highlight the importance of analyzing and understanding the environmental impact of chemical contaminants. This work informs regulatory and cleanup efforts related to persistent organic pollutants, which pose risks to ecosystems and human health Masunaga et al., 2001.
Photoelectrochemical Sensing of Organic Pollutants
The development of a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for the detection of 4-chlorophenol demonstrates innovative approaches to environmental monitoring. This sensor offers high sensitivity and specificity, contributing to the field of water quality analysis and public health protection Yan et al., 2019.
Bioremediation of Chlorinated Phenols
Research on the biodegradation of chlorophenols in both aerobic and anaerobic systems provides insights into the potential for biological methods to remediate contaminated groundwater and soil. This area of study is crucial for the development of sustainable technologies to mitigate pollution and restore ecosystems Puhakka & Melin, 1996.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2/c1-17(2,21)11-12-18(22,13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20/h3-10,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFVIXHVRQNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



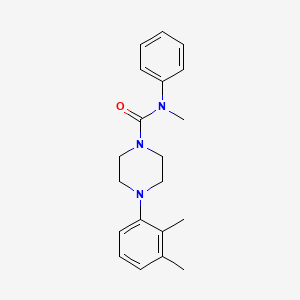
![ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4058741.png)
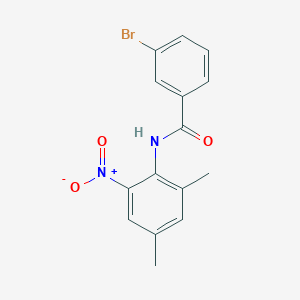


![8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4058767.png)
![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)

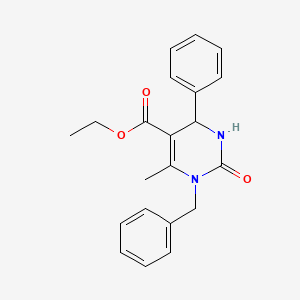
![2-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B4058796.png)
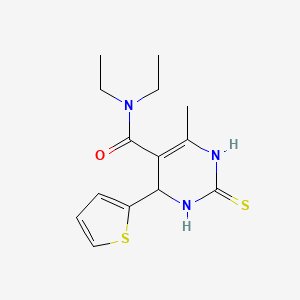
![3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4058811.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B4058818.png)
![N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4058833.png)